1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone
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Overview
Description
1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C20H18ClN3O and its molecular weight is 351.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of compounds related to 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone have been explored in various studies. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles with pyrazole and fluorophenyl groups, demonstrating the compound's potential for forming stable crystalline structures suitable for diffraction studies. This suggests a broad applicability in material science for designing new molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quiroga et al. (1999) prepared 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, indicating the versatility of pyrazole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and material sciences (Quiroga et al., 1999).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of related compounds have been extensively studied. Zayed, Asiri, and Khan (2016) investigated azomethines derived from pyrazole for their biological applications, demonstrating significant antibacterial activity against various strains. This highlights the compound's potential in developing new antimicrobial agents (Zayed, Asiri, & Khan, 2016).
Viji et al. (2020) performed spectroscopic, quantum chemical calculations, and molecular docking studies on a bioactive molecule structurally related to this compound. Their findings on antimicrobial activity further emphasize the chemical's promise in therapeutic applications (Viji et al., 2020).
Spectroscopic and Quantum Chemical Analysis
Sivakumar et al. (2020) optimized a novel pyrazole derivative for its minimum energy level using density functional theory (DFT), exploring its spectroscopic properties and antimicrobial potential. Such studies are crucial for understanding the fundamental properties of these compounds and their interactions with biological targets (Sivakumar et al., 2020).
Mechanism of Action
Target of Action
Compounds with a pyrazole core, like “1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The presence of the chlorophenyl and pyrazolyl groups could enhance the compound’s ability to bind to its targets .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its structure and physicochemical properties. For example, the presence of the chlorophenyl group could affect the compound’s lipophilicity, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a specific enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment .
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-20(2)13-23(19(20)25)16-7-3-14(4-8-16)18-11-12-22-24(18)17-9-5-15(21)6-10-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCOCBPFNXYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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